molecular formula C14H19N2Na3O8 B12680320 Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt CAS No. 36679-96-6

Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt

Cat. No.: B12680320
CAS No.: 36679-96-6
M. Wt: 412.28 g/mol
InChI Key: YFTBBRKYHNWCBB-UHFFFAOYSA-K
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Description

Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt: is a chemical compound with the molecular formula C14H19N2Na3O8. It is known for its chelating properties, which means it can form stable complexes with metal ions. This compound is widely used in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt typically involves the reaction of glycine with a cyclohexane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process can affect the availability and reactivity of metal ions in various biological and chemical systems. The molecular targets and pathways involved in its action depend on the specific metal ions and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Like Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt, EDTA is a widely used chelating agent with similar applications in chemistry, biology, and industry.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties and uses.

    Nitrilotriacetic acid (NTA): A chelating agent that is often compared with EDTA and other similar compounds.

Uniqueness

Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. Its cyclohexane backbone provides additional stability to the complexes, making it particularly useful in applications where strong and stable chelation is required .

Properties

CAS No.

36679-96-6

Molecular Formula

C14H19N2Na3O8

Molecular Weight

412.28 g/mol

IUPAC Name

trisodium;2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate

InChI

InChI=1S/C14H22N2O8.3Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3

InChI Key

YFTBBRKYHNWCBB-UHFFFAOYSA-K

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

physical_description

0.4 Molar aqueous solution: Clear colorless to light yellow liquid;  [HACH LANGE MSDS]

Origin of Product

United States

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